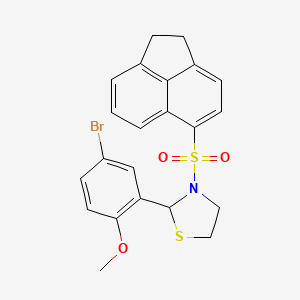

2-(5-Bromo-2-methoxyphenyl)-3-(1,2-dihydroacenaphthylene-5-sulfonyl)-1,3-thiazolidine

Description

Properties

CAS No. |

477516-11-3 |

|---|---|

Molecular Formula |

C22H20BrNO3S2 |

Molecular Weight |

490.4 g/mol |

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-3-(1,2-dihydroacenaphthylen-5-ylsulfonyl)-1,3-thiazolidine |

InChI |

InChI=1S/C22H20BrNO3S2/c1-27-19-9-8-16(23)13-18(19)22-24(11-12-28-22)29(25,26)20-10-7-15-6-5-14-3-2-4-17(20)21(14)15/h2-4,7-10,13,22H,5-6,11-12H2,1H3 |

InChI Key |

VDWYEVNNIUBSNM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=C4CCC5=C4C3=CC=C5 |

Origin of Product |

United States |

Biological Activity

The compound 2-(5-Bromo-2-methoxyphenyl)-3-(1,2-dihydroacenaphthylene-5-sulfonyl)-1,3-thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 490.4 g/mol. The structure includes a thiazolidine ring, a sulfonyl group, and aromatic substituents which contribute to its biological activity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study focusing on similar thiazolidine compounds reported minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL against various Gram-positive bacteria, highlighting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Thiazolidine A | 2 | Staphylococcus aureus |

| Thiazolidine B | 8 | Escherichia coli |

| Thiazolidine C | 16 | Candida albicans |

Anticancer Properties

Thiazolidines have also been investigated for their anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Computational studies have suggested that modifications in the thiazolidine structure can enhance anticancer activity by affecting cell signaling pathways .

Case Studies

- Study on Structural Variants : A study synthesized several thiazolidine derivatives and evaluated their biological activities. The results showed that specific substitutions at the 5-position of the thiazolidine ring significantly influenced antimicrobial and anticancer activities .

- In Vivo Studies : In vivo models demonstrated that certain thiazolidine derivatives could reduce tumor size in xenograft models, indicating their potential as therapeutic agents against cancer .

The biological activity of 2-(5-Bromo-2-methoxyphenyl)-3-(1,2-dihydroacenaphthylene-5-sulfonyl)-1,3-thiazolidine is likely mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.

- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some studies suggest that thiazolidines possess antioxidant properties that may contribute to their protective effects against cellular damage.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Thiazolidines are known for their biological activity, particularly in the following areas:

- Anticancer Activity : Research indicates that thiazolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the brominated phenyl group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .

- Anti-inflammatory Properties : Studies have shown that thiazolidine compounds can modulate inflammatory pathways. The sulfonyl group may play a role in inhibiting pro-inflammatory cytokines, making this compound a candidate for further exploration in treating inflammatory diseases .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to participate in various reactions:

- Cross-Coupling Reactions : The presence of the bromine atom facilitates cross-coupling reactions with organometallic reagents, leading to the formation of diverse biaryl compounds .

- Synthesis of Novel Materials : Due to its functional groups, this thiazolidine can be utilized in the synthesis of polymers or materials with specific electronic or optical properties.

Material Science

The compound's structural characteristics make it suitable for applications in material science:

- Dye Sensitization : The compound may be explored as a dye sensitizer in solar cells due to its strong light absorption properties and ability to facilitate charge transfer processes .

- Conductive Polymers : Its incorporation into polymer matrices could enhance electrical conductivity or other desirable properties for electronic applications.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of thiazolidine derivatives found that compounds similar to 2-(5-bromo-2-methoxyphenyl)-3-(1,2-dihydroacenaphthylene-5-sulfonyl)-1,3-thiazolidine exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammation, researchers synthesized several thiazolidine derivatives and tested their ability to inhibit TNF-alpha production in macrophages. The results indicated that modifications at the phenyl and sulfonyl positions significantly enhanced anti-inflammatory activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl and Thiazolidine Moieties

- Compound 2w (from Molecules, 2015): This compound features a naphthalene sulfonamide group instead of the dihydroacenaphthylene sulfonyl group. Key differences include: Substituents: A pyrazole-carboxamide core replaces the thiazolidine ring, and a dimethylamino group is present on the naphthalene ring. Synthesis: Prepared via NaH-mediated coupling in THF, contrasting with the thiazolidine ring closure methods used for the target compound . Functional Implications: The pyrazole-carboxamide structure may enhance binding to enzymes like kinases, while the sulfonamide group could influence solubility.

- Moguisteine Intermediate (from Patent, 2011): A thiazolidine derivative with a 2-methoxyphenoxy-methyl substituent. Differences include: Core Structure: The intermediate lacks the bromine atom and dihydroacenaphthylene sulfonyl group. Synthetic Route: Utilizes 1,3-dioxolane intermediates and monoethylmalonic acid for ring functionalization, differing from the sulfonyl-directed coupling in the target compound’s synthesis .

Mechanistic and Stability Considerations

- Electron-Withdrawing Effects : The 5-bromo-2-methoxyphenyl group in the target compound may enhance electrophilic reactivity compared to the unsubstituted phenyl groups in analogues .

- Sulfonyl Group Stability : The dihydroacenaphthylene sulfonyl group likely provides greater steric hindrance and thermal stability than the naphthalene sulfonamide in Compound 2w .

Notes on Comparative Limitations

- Data Gaps: Direct comparative studies on biological activity or pharmacokinetics are absent in the provided sources.

- Synthesis Challenges : The target compound’s multi-step synthesis (implied by ) contrasts with the more straightforward routes for analogues, which may limit scalability .

Preparation Methods

Synthesis of 5-Bromo-2-methoxyphenyl Derivatives

- The 5-bromo-2-methoxyphenyl fragment can be synthesized starting from 2-amino-4-bromophenol via methylation and subsequent functional group transformations. For example, methylation of 2-amino-4-bromophenol with iodomethane in acetone yields the methoxy derivative under mild conditions.

- Bromination and halogenation steps are carefully controlled to avoid debromination, often using mild reducing agents like SnCl2·2H2O for nitro group reductions without affecting the bromine substituent.

- Suzuki coupling reactions are employed to introduce boronic acid derivatives to the bromo-substituted aromatic ring, using palladium catalysts (Pd(PPh3)4) in ethanol/toluene under reflux for extended periods (up to 20 hours), yielding high purity intermediates.

Preparation of 1,2-Dihydroacenaphthylene-5-sulfonyl Derivatives

- Sulfonylation of acenaphthylene derivatives is typically achieved by sulfonyl chloride intermediates reacting with nucleophilic amines or thiols.

- The sulfonyl group introduction is often performed under controlled temperature and solvent conditions to ensure regioselectivity and high yield.

Formation of the 1,3-Thiazolidine Ring

- The thiazolidine ring is formed by the condensation of a suitable aldehyde or ketone with a thiol and an amine, often under reflux in ethanol or acetone.

- For example, reaction of thiourea derivatives with α-bromo ketones (such as 2-bromoacetophenone analogs) in ethanol at room temperature or acetone at elevated temperatures (60℃) for several hours (0.5 to 24 hours) leads to cyclization and formation of the thiazolidine ring.

- The reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved by column chromatography using hexane/ethyl acetate mixtures.

Representative Experimental Data and Conditions

Detailed Research Findings and Notes

- Microwave-assisted synthesis has been reported to accelerate some coupling reactions, such as copper(I)-catalyzed arylations, reducing reaction times to 30 minutes at 160℃ with good yields.

- The use of phase transfer catalysts (e.g., benzyltriethylammonium chloride) in base-catalyzed condensations improves yields and reaction rates for benzoxazole derivatives, which are structurally related to the methoxyphenyl moiety in the target compound.

- Oxidative rearrangements using hypervalent iodine reagents (e.g., [bis(acetoxy)iodo]benzene) in methanol at room temperature provide efficient routes to benzoxazole intermediates, which can be further functionalized.

- Purification techniques such as flash chromatography on silica gel with gradient elution (hexane/ethyl acetate mixtures) are standard for isolating pure thiazolidine derivatives.

- NMR and mass spectrometry data confirm the structural integrity of intermediates and final products, with characteristic chemical shifts for methoxy groups (~3.8 ppm), aromatic protons (6.8-8.0 ppm), and thiazolidine ring protons (multiplets around 3-5 ppm).

Summary Table of Key Preparation Steps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.